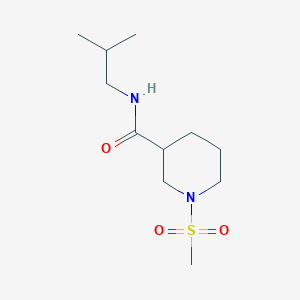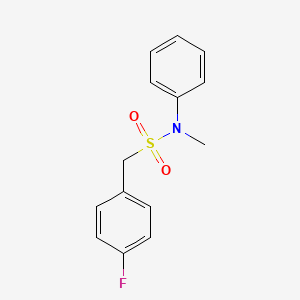
N',N'''-(2,2'-(piperazine-1,4-diyl)bis(acetyl))bis(3-nitrobenzohydrazide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-NITROBENZOYL)-2-(4-{[N’-(3-NITROBENZOYL)HYDRAZINECARBONYL]METHYL}PIPERAZIN-1-YL)ACETOHYDRAZIDE is a complex organic compound characterized by the presence of multiple nitrobenzoyl groups and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-NITROBENZOYL)-2-(4-{[N’-(3-NITROBENZOYL)HYDRAZINECARBONYL]METHYL}PIPERAZIN-1-YL)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 3-nitrobenzoyl chloride with hydrazine to form 3-nitrobenzoyl hydrazide. This intermediate is then reacted with piperazine and acetic anhydride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
N’-(3-NITROBENZOYL)-2-(4-{[N’-(3-NITROBENZOYL)HYDRAZINECARBONYL]METHYL}PIPERAZIN-1-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of nitrobenzoic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted nitrobenzoyl derivatives.
Scientific Research Applications
N’-(3-NITROBENZOYL)-2-(4-{[N’-(3-NITROBENZOYL)HYDRAZINECARBONYL]METHYL}PIPERAZIN-1-YL)ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N’-(3-NITROBENZOYL)-2-(4-{[N’-(3-NITROBENZOYL)HYDRAZINECARBONYL]METHYL}PIPERAZIN-1-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The nitrobenzoyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 3-NITRO-N-[(3-NITROBENZOYL)AMINOMETHYL]BENZAMIDE
- N-(4-nitrobenzoyl)-dl-serine
- 3-nitro-N-{4-[({3-nitrobenzoyl}amino)methyl]benzyl}benzamide
Uniqueness
N’-(3-NITROBENZOYL)-2-(4-{[N’-(3-NITROBENZOYL)HYDRAZINECARBONYL]METHYL}PIPERAZIN-1-YL)ACETOHYDRAZIDE is unique due to its specific combination of functional groups and structural features. The presence of multiple nitrobenzoyl groups and a piperazine ring provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H24N8O8 |
|---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
3-nitro-N'-[2-[4-[2-[2-(3-nitrobenzoyl)hydrazinyl]-2-oxoethyl]piperazin-1-yl]acetyl]benzohydrazide |
InChI |
InChI=1S/C22H24N8O8/c31-19(23-25-21(33)15-3-1-5-17(11-15)29(35)36)13-27-7-9-28(10-8-27)14-20(32)24-26-22(34)16-4-2-6-18(12-16)30(37)38/h1-6,11-12H,7-10,13-14H2,(H,23,31)(H,24,32)(H,25,33)(H,26,34) |
InChI Key |
OLMYBVVGXKYHBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])CC(=O)NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-(4-{[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11111465.png)
![4-Chloro-N-({N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide](/img/structure/B11111482.png)
![N-[(1E)-3-[(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinyl]-1-(2-hydroxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11111484.png)
![2,4-dibromo-6-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11111497.png)
![Phthalazine-1,4(2H,3H)-dione, 5-[(5-bromo-2-thienyl)methylenamino]-](/img/structure/B11111509.png)
![ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B11111511.png)

![N'-[(E)-(2-Ethoxynaphthalen-1-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11111518.png)

![methyl N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(2-thienyl)ethyl]carbamate](/img/structure/B11111521.png)
![N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}benzenesulfonamide](/img/structure/B11111524.png)
![2-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11111528.png)
![2-Phenyl-5-m-tolyl-[1,3,4]oxadiazole](/img/structure/B11111532.png)
![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-2-bromobenzamide](/img/structure/B11111536.png)
